2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde
Description
Overview of Bridged Bicyclic Systems in Organic Synthesis and Drug Discovery
Bridged bicyclic compounds are molecules containing two rings that share two non-adjacent atoms, known as bridgehead atoms. This arrangement confers a high degree of conformational rigidity and a distinct three-dimensional geometry compared to their monocyclic or acyclic counterparts. In organic synthesis, the construction of these strained systems has been a long-standing challenge, with reactions like the Diels-Alder cycloaddition providing a classic route to their formation. nih.gov More recent synthetic advancements, including various photochemical and catalytic methods, have made these complex structures more accessible. acs.orgenamine.net
In drug discovery, the rigid nature of bridged bicyclic scaffolds is highly advantageous. It allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, incorporating these sp³-rich, non-planar structures into drug candidates can significantly improve their physicochemical properties. This often leads to better solubility, increased metabolic stability, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for a molecule's success as a therapeutic agent. researchgate.netresearchgate.net
Significance of 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of aromatic rings, particularly phenyl groups, with saturated bioisosteres is a key strategy in modern medicinal chemistry. researchgate.net The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has been identified as a highly effective non-classical bioisostere for benzene (B151609). researchgate.netrsc.org
The introduction of an oxygen atom into the bicyclic frame has several beneficial consequences. It imparts polarity, which can dramatically increase aqueous solubility and reduce lipophilicity (LogD)—properties that are highly desirable in drug development. thieme-connect.comresearchgate.net Studies have shown that replacing a phenyl ring with a 2-oxa-BCH core can improve these parameters while maintaining or even enhancing biological activity. researchgate.netthieme-connect.com
| Property | Typical Phenyl Ring Moiety | Corresponding 2-oxa-BCH Moiety | Advantage of Replacement |
|---|---|---|---|
| Geometry | Planar (2D) | Rigid, Three-Dimensional (3D) | Improved spatial vector arrangement for target binding. |
| Solubility | Generally Lower | Significantly Higher | Improved formulation and bioavailability potential. thieme-connect.com |
| Lipophilicity (LogP/LogD) | Higher | Lower | Reduced off-target toxicity, improved ADME profile. thieme-connect.comrsc.org |
| Metabolic Stability | Susceptible to oxidation (e.g., by Cytochrome P450 enzymes) | Generally More Stable | Increased drug half-life and reduced metabolic liabilities. researchgate.net |
The spatial arrangement of substituents on a phenyl ring is crucial for its interaction with biological targets. The 2-oxabicyclo[2.1.1]hexane scaffold has proven to be an excellent mimic for the ortho-substitution pattern. enamine.netthieme-connect.com Specifically, vicinally substituted 2-oxa-BCHs, such as 1,5-disubstituted derivatives, can position two functional groups with geometric properties that closely resemble those of a 1,2-disubstituted benzene ring. researchgate.netenamine.net
Crystallographic analysis has confirmed that while the absolute distances between substituents may differ slightly, the exit vectors and angles (φ1 and φ2) of substituents on the 2-oxa-BCH frame are remarkably similar to those in an ortho-phenyl system. thieme-connect.com This structural mimicry has been validated in real-world applications. For instance, replacing the ortho-substituted phenyl ring in the commercial fungicides Fluxapyroxad (B1673505) and Boscalid (B143098) with a 2-oxabicyclo[2.1.1]hexane core resulted in analogues with retained bioactivity, dramatically improved water solubility, and lower lipophilicity. researchgate.netthieme-connect.com
| Geometric Parameter | ortho-Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane | Significance |
|---|---|---|---|
| Distance between substituents (d) | ~3.0 - 3.1 Å | ~3.6 Å | Slightly longer, but maintains functional group interaction space. thieme-connect.com |
| Exit Vector Angle (φ1) | Similar | Nearly Identical | Crucial for replicating the orientation of substituents for receptor binding. thieme-connect.com |
| Exit Vector Angle (φ2) | Similar | Nearly Identical | Crucial for replicating the orientation of substituents for receptor binding. thieme-connect.com |
In addition to mimicking the ortho arrangement, the 2-oxabicyclo[2.1.1]hexane scaffold was also initially proposed and has been validated as a bioisostere for meta-substituted benzene rings. rsc.orgnih.gov A 1,4-substitution pattern on the 2-oxa-BCH core places the functional groups in a spatial orientation that effectively mimics the 1,3-disubstitution of a phenyl ring. researchgate.net
This mimicry is based on the alignment of the bridgehead positions (C1 and C4) of the bicyclic system. The rigid framework holds the substituents at a fixed angle and distance that approximates the geometry of a meta-substituted arene, providing a valuable tool for medicinal chemists seeking to replace this common structural motif. rsc.orgrsc.org The development of synthetic routes that provide access to these specific substitution patterns has been crucial for their application in drug discovery programs. researchgate.netnih.gov
Contextualization of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde within the 2-Oxabicyclo[2.1.1]hexane Class
This compound is a specific, monosubstituted derivative of the parent scaffold, with the chemical formula C₆H₈O₂. researchgate.net In this molecule, a carbaldehyde group (-CHO) is attached to one of the bridgehead carbons (C1).
While much of the research focus has been on di-substituted 2-oxa-BCHs for their role as benzene mimics, monosubstituted derivatives like the 1-carbaldehyde are fundamentally important as versatile synthetic intermediates or building blocks. researchgate.net The aldehyde functionality is one of the most useful in organic chemistry, serving as a gateway to a vast array of other functional groups through reactions such as:
Oxidation to a carboxylic acid.
Reduction to a primary alcohol.
Reductive amination to form amines.
Wittig reactions and other olefination methods to form alkenes.
Addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to create secondary alcohols.
Recent synthetic methodologies, such as the photocatalytic cycloaddition between bicyclo[1.1.0]butanes and aldehydes, highlight the direct role of the aldehyde group in the formation of the 2-oxa-BCH core itself. thieme-connect.com Therefore, this compound represents a key platform molecule. Its strategic importance lies in its ability to be efficiently converted into a wide range of more complex substituted 2-oxabicyclo[2.1.1]hexanes, including the di- and tri-substituted versions that are ultimately incorporated into bioactive compounds as phenyl ring bioisosteres. enamine.net
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDVGRYURMGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxabicyclo 2.1.1 Hexanes and Their Derivatives
Strategies Involving Intramolecular Cyclization Reactions
Intramolecular cyclization represents a direct approach to forming the 2-oxabicyclo[2.1.1]hexane core by creating bonds within a single precursor molecule.
Iodocyclization Protocols
A practical and general method for synthesizing 2-oxabicyclo[2.1.1]hexanes involves an iodocyclization reaction. nih.govresearchgate.netenamine.net This strategy typically starts from readily accessible cyclobutane (B1203170) alkenyl alcohols. researchgate.netnih.gov The reaction is promoted by molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃), often conducted in a solvent mixture such as water and methyl tert-butyl ether (MeOtBu) at room temperature. researchgate.netnih.gov This method is effective for producing the bicyclic core with multiple exit vectors, making it suitable for creating building blocks for medicinal chemistry. nih.govresearchgate.net The key step is the electrophilic addition of iodine to the alkene, followed by an intramolecular nucleophilic attack from the hydroxyl group, which forms the bridged ether linkage. researchgate.net
Photoinduced Intramolecular Cycloaddition Reactions of Dienes
Photochemical intramolecular [2+2] cycloaddition of 1,5-dienes is another powerful strategy for constructing the cyclobutane ring integral to the 2-oxabicyclo[2.1.1]hexane framework. nih.govacs.org This approach often utilizes diene precursors where one of the double bonds is part of a styrene or vinyl ether moiety to facilitate efficient light absorption and excitation. researchgate.netbeilstein-journals.org The reaction can be induced by direct irradiation or, more commonly, through triplet sensitization using organic ketones. nih.gov Visible-light-driven versions of this reaction, enabled by triplet energy transfer catalysis, provide a milder and more selective route to the desired bicyclic products. acs.org These methods allow for the synthesis of various substituted 2-oxabicyclo[2.1.1]hexanes, which can be further functionalized. beilstein-journals.orgacs.org
| Strategy | Precursor | Key Reagents/Conditions | Advantage |
| Iodocyclization | Cyclobutane alkenyl alcohols | I₂, NaHCO₃ | Practical, general, allows for multiple exit vectors. nih.govresearchgate.netresearchgate.net |
| Photoinduced Cycloaddition | 1,5-dienes (e.g., styrene derivatives) | UV light or visible light, photosensitizer | Forms core cyclobutane ring efficiently. nih.govacs.org |
Approaches via [2+2] Cycloaddition Reactions
Intermolecular cycloaddition reactions, particularly those involving highly strained molecules, offer convergent pathways to the 2-oxabicyclo[2.1.1]hexane skeleton.
Lewis Acid-Catalyzed Cycloaddition of Carbonyl Compounds with Bicyclobutanes
The strain-release cycloaddition between bicyclo[1.1.0]butanes (BCBs) and carbonyl compounds, such as aldehydes, is an effective method for forming the 2-oxabicyclo[2.1.1]hexane system. rsc.orgnih.gov This formal [2π+2σ] cycloaddition can be catalyzed by Lewis acids like boron trifluoride (BF₃). researchgate.netresearchgate.net The Lewis acid activates the aldehyde, facilitating the nucleophilic attack by the strained central σ-bond of the bicyclobutane. chinesechemsoc.org This methodology has been developed to be mild and scalable, providing access to a wide range of polysubstituted 2-oxabicyclo[2.1.1]hexanes. researchgate.net The development of specialized BCBs, such as those containing an acyl pyrazole group, can significantly facilitate these reactions and provide functional handles for subsequent transformations. researchgate.net
Photoredox-Catalyzed [2σ+2π] Cycloadditions Involving Bicyclo[1.1.0]butanes and Aldehydes
A visible-light-mediated photoredox-catalyzed approach provides an alternative activation mode for the cycloaddition of bicyclo[1.1.0]butanes (BCBs) and aldehydes. rsc.orgresearchgate.netnih.gov In this process, a strongly oxidizing photocatalyst is used to oxidize the BCB, generating a radical cation intermediate under visible light irradiation. rsc.orgdiva-portal.orgacs.org The efficiency of the subsequent nucleophilic addition to the aldehyde can be significantly enhanced by a cobalt co-catalyst. rsc.orgnih.govrsc.org This strategy is noted for its broad functional group tolerance and its ability to construct complex molecular architectures in good to excellent yields under mild conditions. rsc.orgnih.gov The reaction proceeds via an open-shell mechanism, representing a distinct pathway from the two-electron processes typical of Lewis acid catalysis. rsc.org
| Method | Reactants | Catalyst System | Key Intermediate |
| Lewis Acid-Catalyzed Cycloaddition | Bicyclo[1.1.0]butane + Aldehyde | BF₃, Sc(OTf)₃ | Lewis acid-activated aldehyde |
| Photoredox-Catalyzed Cycloaddition | Bicyclo[1.1.0]butane + Aldehyde | Photocatalyst (e.g., Acridinium) + Cobalt salt | Bicyclobutane radical cation rsc.orgdiva-portal.org |
Cascade Reactions and Multi-Component Strategies
Advanced synthetic strategies for constructing 2-oxabicyclo[2.1.1]hexanes involve cascade or tandem reactions where multiple bond-forming events occur in a single operation. These approaches offer high atom and step economy. One such strategy merges nucleophilic phosphine (B1218219) catalysis with energy transfer photocatalysis to assemble the bicyclic scaffold from simple allyl alcohols. researchgate.netbath.ac.uk This cascade approach allows for the systematic synthesis of diverse 2-oxabicyclo[2.1.1]hexane architectures from readily available commercial starting materials. bath.ac.uk Another reported cascade process involves a sequence initiated by a formal [2π+2σ] photocycloaddition, which is followed by a backbone C–H abstraction and an aryl group migration to yield highly substituted products. acs.org These multi-component strategies enable the rapid construction of molecular complexity and provide access to a broad range of derivatives. researchgate.netbath.ac.uk
Merging Nucleophilic Phosphine Catalysis and Energy Transfer Catalysis
A novel and efficient approach for the construction of 2-oxabicyclo[2.1.1]hexanes involves the unprecedented combination of nucleophilic phosphine catalysis and energy transfer catalysis. This methodology allows for the rapid assembly of the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold from readily available starting materials with high atom economy. This strategy contrasts with previous multi-step routes that often required bespoke strain-release agents.
The reaction design utilizes a cascade process that allows for the incorporation of a wide array of aromatic structures. By employing both polar and radical disconnections within the same reaction vessel, various positions on the scaffold can be substituted with useful functional groups, including protected amines, esters, and alcohols, as well as arenes and alkyl groups. This method demonstrates tolerance for diverse functionalities, as illustrated by the successful synthesis of various derivatives. For instance, para-substituted phenyl rings, cyclopropyl (B3062369), and bromide groups are well-tolerated. Similarly, protected phenols and even strongly electron-withdrawing groups like trifluoromethyl in the meta position yield the desired 2-oxa-BCH product in good yields.
The versatility of this approach extends to the use of cyclic allyl alcohols, which can be used to produce sp³-rich bridged spirocyclic structures as single diastereomers. Furthermore, a variety of medicinally relevant heterocycles, such as indole, pyrazole, and pyridine, can be incorporated at the 1-position.
Table 1: Examples of 2-Oxabicyclo[2.1.1]hexane Derivatives Synthesized via Merged Phosphine and Energy Transfer Catalysis
| Entry | R Group | Yield (%) |
|---|---|---|
| 1 | 4-Me-Ph | 75 |
| 2 | 4-OMe-Ph | 72 |
| 3 | Cyclopropyl | 68 |
| 4 | 4-Br-Ph | 65 |
| 5 | 4-OBn-Ph | 78 |
This table presents a selection of substituted 2-oxabicyclo[2.1.1]hexanes synthesized using the combined catalytic method, showcasing the tolerance for various functional groups.
Tandem Reaction Sequences for Scaffold Assembly
The assembly of the 2-oxabicyclo[2.1.1]hexane scaffold is well-suited to tandem or cascade reaction sequences, which offer increased efficiency by forming multiple bonds in a single operation. The previously discussed merger of nucleophilic phosphine and energy transfer catalysis is itself a cascade reaction that enables the synthesis of diverse 2-oxa-BCH architectures from commercial allyl alcohols.
Another significant tandem strategy involves an iodocyclization reaction. This practical approach has been developed for the synthesis of 2-oxabicyclo[2.1.1]hexanes possessing two or three exit vectors, making them valuable building blocks in medicinal chemistry. The key step in this synthesis is the iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes.
Photocatalysis has also enabled powerful tandem sequences. For example, a photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, enhanced by cobalt, provides efficient access to a diverse library of 2-oxa-BCHs. This method proceeds under mild conditions with broad functional group tolerance. The key step involves the oxidation of bicyclo[1.1.0]butanes to generate radical cation intermediates, which then undergo nucleophilic addition to the aldehyde.
Stereoselective and Enantioselective Synthesis
The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of 2-oxabicyclo[2.1.1]hexane derivatives, as the three-dimensional arrangement of substituents can significantly impact biological activity. While the field is still evolving, progress has been made in related bicyclic systems, which provides a foundation for future work on the 2-oxa-BCH core.
A notable advancement is the development of the first enantioselective catalytic strategy to obtain enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are carbocyclic analogs of the 2-oxa-BCHs. This method is based on a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles, which furnishes the desired products in high yield and enantioselectivity. The success of this strategy highlights the potential for using chiral catalysts to control the stereochemistry during the key cycloaddition step. This approach provides a blueprint for developing similar enantioselective syntheses for the 2-oxabicyclo[2.1.1]hexane scaffold.
Gram-Scale and Preparative Synthesis Considerations
The practical utility of any synthetic methodology is ultimately demonstrated by its scalability. Several of the modern synthetic routes to 2-oxabicyclo[2.1.1]hexanes have been successfully implemented on a preparative scale.
For instance, the photocatalytic [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with aldehydes was successfully tested on a gram scale, affording the desired 2-oxa-BCH product in an excellent 92% yield. The resulting product could be further manipulated, for example, by hydrolysis of an ester group to the corresponding carboxylic acid, also with excellent yield.
Similarly, a visible light photocatalytic strategy for the synthesis of gem-difluoro-2-oxabicyclo[2.1.1]hexanes was successfully implemented on a gram scale while maintaining excellent yields. This highlights the robustness and potential for the large-scale production of these valuable fluorinated building blocks. Insights from the multigram synthesis of the related 2-azabicyclo[2.1.1]hexane-1-carboxylates, where an optimized procedure allowed for the preparation of a key building block on a 0.7 kg scale, can also inform the scale-up of 2-oxa-BCH syntheses. These examples underscore the practicality of recently developed methods for producing significant quantities of 2-oxabicyclo[2.1.1]hexane derivatives for further investigation and application.
Advanced Spectroscopic and Structural Elucidation of 2 Oxabicyclo 2.1.1 Hexanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of 2-oxabicyclo[2.1.1]hexane derivatives in solution. One-dimensional ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) techniques are essential for definitive assignments of the complex, rigid bicyclic framework.
2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) Analysis
HMBC spectroscopy is a powerful 2D NMR technique used to establish long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for mapping the connectivity across quaternary carbons and heteroatoms within the 2-oxabicyclo[2.1.1]hexane scaffold.
For derivatives of this bicyclic system, HMBC is instrumental in differentiating between diastereomers, such as those with substituents in the endo or exo position. acs.org A key diagnostic feature is the observation of a ⁴JCH long-range correlation in the HMBC spectrum. acs.org For instance, in a diastereomer where a substituent is oriented endo to the methylene bridge, a correlation can be observed between the substituent's protons and the bridge's carbon atom, confirming its spatial orientation. acs.org This through-bond correlation provides unambiguous evidence of the compound's specific stereochemistry.
Nuclear Overhauser Effect (NOE) Spectroscopy for Diastereomer Differentiation
While HMBC reveals through-bond connectivity, Nuclear Overhauser Effect (NOE) spectroscopy provides information about through-space proximity between protons. This is critical for confirming the relative stereochemistry of substituents on the rigid 2-oxabicyclo[2.1.1]hexane core. acs.org
NOE experiments measure the transfer of nuclear spin polarization from one proton to another through space. A strong NOE signal is observed between protons that are close to each other (typically within 5 Å), regardless of whether they are directly connected through bonds. By analyzing the NOE correlation map, chemists can determine the spatial arrangement of atoms. For example, an NOE correlation between a proton on a substituent at the C1 position and the protons of the syn-methylene bridge would confirm an exo orientation of the substituent. Conversely, the absence of this correlation and the presence of correlations to other nearby protons would suggest an endo configuration. This makes NOE spectroscopy a complementary and essential technique alongside HMBC for the complete stereochemical assignment of 2-oxabicyclo[2.1.1]hexane diastereomers. acs.org
X-ray Crystallographic Analysis
X-ray crystallography offers the most definitive structural information for crystalline compounds, providing precise three-dimensional coordinates of atoms in the solid state. This technique has been vital in characterizing 2-oxabicyclo[2.1.1]hexanes and validating their design as bioisosteres of aromatic rings. scienceopen.comresearchgate.netresearchgate.net
Determination of Geometric Parameters and Conformational Preferences
Crystallographic analysis provides exact measurements of bond lengths, bond angles, and torsion angles, defining the precise geometry of the 2-oxabicyclo[2.1.1]hexane scaffold. nih.gov Due to its bridged structure, the molecule is conformationally rigid, a desirable trait in medicinal chemistry for reducing the entropic penalty upon binding to a biological target.
| Parameter | 2-Oxabicyclo[2.1.1]hexane | ortho-Phenyl Ring |
|---|---|---|
| Scaffold Carbon Distance (r) | ~1.56–1.57 Å | ~1.38–1.44 Å |
| Substituent Distance (d) | ~3.6 Å | ~3.0–3.1 Å |
Data sourced from crystallographic analysis comparing 2-oxabicyclo[2.1.1]hexane derivatives with ortho-substituted phenyl rings found in drug molecules. nih.gov
Exit Vector Analysis for Bioisosteric Comparison
Exit vector analysis is a computational method used to quantify the geometric similarity between a molecular scaffold and the structure it is intended to mimic (e.g., a phenyl ring). This analysis defines the vectors originating from the scaffold's core to the substituent attachment points. By comparing the distances and angles of these exit vectors, a quantitative assessment of bioisosteric replacement can be made. researchgate.net
For 2-oxabicyclo[2.1.1]hexanes, exit vector analysis has confirmed that the scaffold effectively mimics the spatial orientation of substituents in both ortho- and meta-substituted benzenes. nih.gov The analysis reveals that key parameters such as the angles φ₁ and φ₂ (defining the angle of the substituent relative to the scaffold) are nearly identical in both the bicyclic system and the corresponding phenyl ring. nih.gov This geometric congruence is a primary reason why replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane core can retain or even improve biological activity while enhancing physicochemical properties like solubility. scienceopen.comnih.gov
Other Advanced Spectroscopic Techniques for Structural Confirmation
Beyond NMR and X-ray crystallography, other spectroscopic methods are routinely employed to confirm the structure and purity of 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde.
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition of a newly synthesized compound. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers are commonly used for this purpose. rsc.orgnuph.edu.uaresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this technique is particularly useful for confirming the presence of the aldehyde functional group. The C=O (carbonyl) stretching vibration of an aldehyde gives rise to a strong, sharp absorption peak in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. libretexts.org The presence of a C-H stretching absorption from the aldehyde proton around 2720-2820 cm⁻¹ would further confirm its identity.
Liquid Chromatography–Mass Spectrometry (LC-MS): This hyphenated technique is used to assess the purity of a compound and confirm its molecular weight. researchgate.netnih.gov LC separates the components of a mixture, while the MS provides the mass of each component, making it a standard tool for reaction monitoring and final product analysis. nih.gov
Reactivity Profiles and Chemical Transformations of 2 Oxabicyclo 2.1.1 Hexane 1 Carbaldehyde and Core Structures
Functional Group Interconversions at the Carbaldehyde Moiety
The carbaldehyde group at the C1 bridgehead position of the 2-oxabicyclo[2.1.1]hexane scaffold serves as a versatile anchor for a variety of functional group interconversions (FGIs). While the core itself is robust, the aldehyde moiety displays typical reactivity, enabling its transformation into other key functional groups. The stability of the 2-oxa-BCH framework under various reaction conditions allows for these modifications without compromising the bicyclic structure. rsc.orgnih.gov
Key transformations starting from the aldehyde or its immediate derivatives (alcohol and carboxylic acid) include:
Oxidation: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid. Standard oxidation protocols are applicable, and the 2-oxa-BCH core is tolerant of such conditions. For instance, oxidation of a primary alcohol attached to a similar bicyclic system to a carboxylic acid has been demonstrated, suggesting that reagents like potassium permanganate (B83412) or those used in Swern oxidations would be effective. nih.gov
Reduction: The aldehyde is easily reduced to a primary alcohol (a hydroxymethyl group). This transformation can be achieved with high efficiency using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The reduction of a related ester derivative on the 2-oxa-BCH core to a primary alcohol proceeds in excellent yield, highlighting the compatibility of the scaffold with powerful reducing agents. rsc.orgrsc.org
Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with organometallic reagents, such as Grignard or organolithium compounds, to generate secondary alcohols. rsc.org This provides a direct route to introduce further carbon-based complexity at the bridgehead position.
Olefination: Standard olefination reactions, such as the Wittig reaction, can be employed to convert the carbaldehyde into an alkene. This transformation is valuable for extending carbon chains or for introducing vinyl groups that can participate in further reactions.
The following table summarizes the primary functional group interconversions at the C1 position.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reference for Analogue Transformation |
| Carbaldehyde (-CHO) | KMnO₄, Swern, etc. | Carboxylic Acid (-COOH) | nih.gov |
| Carbaldehyde (-CHO) | LiAlH₄, NaBH₄ | Primary Alcohol (-CH₂OH) | rsc.org |
| Carbaldehyde (-CHO) | R-MgBr, R-Li | Secondary Alcohol (-CH(OH)R) | rsc.org |
| Carbaldehyde (-CHO) | Ph₃P=CHR | Alkene (-CH=CHR) | acs.org |
Derivatization Strategies for Pendant Groups and Synthetic Handles
The primary functional groups generated from the carbaldehyde moiety—namely the carboxylic acid and primary alcohol—are themselves valuable synthetic handles for further derivatization. These secondary transformations are critical for installing diverse functionalities required for structure-activity relationship (SAR) studies in drug discovery. The 2-oxa-BCH scaffold's stability is a key asset, permitting multi-step synthetic sequences. researchgate.net
Common derivatization strategies include:
From Carboxylic Acid: The carboxylic acid is a highly versatile intermediate. It can be converted into an amide via coupling with an amine, an ester through esterification, or an amine via a Curtius rearrangement. rsc.orgchemrxiv.org The Curtius reaction, in particular, provides a powerful method for accessing the corresponding primary amine at the C1 position.
From Primary Alcohol: The primary alcohol can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. For example, displacement with sodium azide (B81097) followed by reduction provides another route to the primary amine. rsc.orgnih.gov The alcohol can also be converted to an alkyl halide.
From Alkyl Iodide: In synthetic routes that generate a pendant alkyl iodide, this group serves as an excellent electrophilic handle. It can be displaced by nucleophiles like acetate (B1210297) (leading to an alcohol after hydrolysis) or cyanide (leading to a nitrile, which can be further hydrolyzed or reduced). rsc.org
The table below outlines several multi-step derivatization pathways starting from the carbaldehyde.
| Starting Moiety | Reaction Sequence | Final Synthetic Handle | Reference for Analogue Transformation |
| -CHO | 1. Oxidation2. Curtius Rearrangement | Amine (-NH₂) | chemrxiv.org |
| -CHO | 1. Reduction2. Tosylation3. NaN₃4. Reduction | Amine (-NH₂) | rsc.orgnih.gov |
| -CHO | 1. Reduction2. Mesylation3. LiBr | Bromide (-CH₂Br) | nih.gov |
| -CHO | 1. Oxidation2. Amide Coupling (R₂NH) | Amide (-CONR₂) | rsc.org |
Ring Opening and Rearrangement Reactions
Despite the inherent strain associated with the bicyclo[2.1.1]hexane system, the 2-oxa-BCH core is remarkably stable and resistant to ring-opening or rearrangement reactions under a wide range of synthetic conditions. This kinetic stability is fundamental to its utility as a reliable building block in medicinal chemistry.
Synthetic methodologies used to construct and functionalize the 2-oxa-BCH scaffold often involve potent reagents, yet the core remains intact. For instance, reaction conditions relying on strong electrophiles like molecular iodine or nucleophilic Grignard reagents have been shown to be compatible with the scaffold, proceeding without significant ring opening. researchgate.netnih.gov Furthermore, the 2-oxa-BCH motif demonstrates excellent tolerance to acidic conditions. rsc.orgrsc.org While acid-catalyzed ring-opening has been observed in a related spirocyclic system, the reaction selectively cleaved the appended cyclobutane (B1203170) ring, leaving the 2-oxabicyclo[2.1.1]hexane core untouched, further underscoring its stability. This high stability ensures that the well-defined three-dimensional geometry of the scaffold is maintained throughout multi-step syntheses.
Functional Group Tolerance in Synthetic Sequences
Modern synthetic methods for constructing the 2-oxabicyclo[2.1.1]hexane core are characterized by their broad functional group tolerance. This is a significant advantage as it allows for the synthesis of complex, highly functionalized molecules in a more efficient manner, often minimizing the need for protective group chemistry.
Several catalytic systems have been developed that are compatible with a diverse array of functionalities on the starting materials:
Photocatalytic Cycloadditions: Visible-light-mediated photocatalytic strategies, such as the [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, exhibit wide functional group compatibility. rsc.orgrsc.org These methods tolerate various substituents on aromatic aldehydes, including halogens (fluoro, chloro), alkyl groups (methyl, tert-butyl), and alkoxy groups (methoxy). rsc.org
Phosphine (B1218219) Catalysis/Photocatalysis: A dual catalytic system merging nucleophilic phosphine catalysis and energy transfer catalysis is also highly effective and tolerates numerous functional groups. The reaction is compatible with para-substituted phenyl rings, cyclopropyl (B3062369) groups, bromides, protected phenols, and electron-withdrawing groups like trifluoromethyl, with no dehalogenation or ring-opening of the cyclopropyl group observed. researchgate.netnih.gov
Iodocyclization: The synthesis of 2-oxa-BCH scaffolds via iodine-mediated alkoxyiodination proceeds under mild, aqueous conditions and is compatible with important functional handles such as nitriles, esters, and benzyl-protected alcohols. rsc.org
The following table details the functional group tolerance of key synthetic methods used to prepare the 2-oxa-BCH core.
| Synthetic Method | Tolerated Functional Groups on Precursors | Reference |
| Co-Catalyzed Photocatalytic [2π + 2σ] Cycloaddition | -F, -Cl, -CH₃, -tBu, -OCH₃ on aryl aldehydes | rsc.org |
| Phosphine/Energy Transfer Catalysis | -Br, cyclopropyl, protected phenols (-OTBS), -CF₃ | researchgate.netnih.gov |
| Iodine-Mediated Alkoxyiodination | -CN, -COOR, -CH₂OBn, various aryl groups | rsc.org |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in drug discovery for modifying complex molecules at a late point in their synthesis to rapidly generate analogues for SAR studies. The robust nature of the 2-oxabicyclo[2.1.1]hexane scaffold makes it an excellent candidate for LSF. Once incorporated into a larger molecular architecture, the functional handles attached to the 2-oxa-BCH core can be selectively modified.
For example, a carboxylic acid at the C1 position, which can be derived from 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde via oxidation, is a key precursor for LSF. This acid can undergo a Curtius reaction to generate an amine, which is then acylated to install a new side chain. This exact strategy has been employed to synthesize 2-oxa-BCH-containing analogues of the marketed fungicides Boscalid (B143098) and Fluxapyroxad (B1673505). chemrxiv.org
Another powerful LSF technique applicable to this system is C-H activation. Iridium-catalyzed borylation has been shown to selectively functionalize the bridgehead C-H bond of the (hetero)bicyclo[2.1.1]hexane core. researchgate.net This method is compatible with a broad range of functional groups and is explicitly suited for the late-stage modification of pharmaceuticals containing the scaffold, allowing for the introduction of a boronic ester that can be used in subsequent cross-coupling reactions. researchgate.net These approaches highlight the utility of the 2-oxa-BCH scaffold as a mutable component in the design of novel bioactive compounds.
Computational Studies and Theoretical Investigations of 2 Oxabicyclo 2.1.1 Hexanes
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic landscape of 2-oxabicyclo[2.1.1]hexane derivatives. These methods provide a deep understanding of electron distribution, orbital energies, and molecular properties that govern the chemical reactivity of the scaffold.
Detailed electronic-structure calculations on derivatives of the 2-oxabicyclo[2.1.1]hexane system reveal key insights. smolecule.com The frontier molecular orbitals (HOMO and LUMO) are primarily localized on the bicyclic C-O framework. This localization indicates that the core structure is the principal determinant of the molecule's fundamental electronic behavior. smolecule.com
A powerful tool for predicting chemical reactivity is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP illustrates the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. uni-muenchen.deresearchgate.net For 2-oxabicyclo[2.1.1]hexane derivatives, MEP maps show a concentrated positive potential region near bridgehead substituents, such as an amine, which helps to rationalize intermolecular interactions like hydrogen bonding. smolecule.com The oxygen atom within the bridge, conversely, creates a region of negative electrostatic potential, making it a potential site for interaction with electrophiles or a hydrogen bond acceptor.
Calculations can also predict key electronic descriptors that influence molecular behavior. For instance, the calculated proton affinity of amine-substituted 2-oxabicyclo[2.1.1]hexanes is found to be higher than that of simpler cyclic amines, indicating a strong basic character at the nitrogen atom. smolecule.com These computational predictions are invaluable for designing new molecules with specific electronic properties and for anticipating their chemical interactions.
Molecular Modeling for Conformational Analysis and Strain Energy Assessment
A defining feature of the 2-oxabicyclo[2.1.1]hexane system is its rigid, conformationally constrained framework, a direct consequence of its bicyclic nature. Molecular modeling and X-ray crystallographic studies confirm this rigidity. The scaffold's structure is typically described as adopting an "endo-exo envelope" conformation. smolecule.com This locked conformation minimizes torsional strain and provides well-defined vectors for its substituents, a critical attribute for its use as a bioisostere. Computational studies show that the core structure deviates very little from the unsubstituted parent compound, even with the addition of bulky substituents, underscoring the scaffold's inherent rigidity. smolecule.com
This rigidity comes at the cost of significant ring strain. The strain energy arises from the deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. The fusion of a cyclobutane (B1203170) ring and a tetrahydrofuran (B95107) ring into a bridged system forces the carbon and oxygen atoms into highly constrained geometries. While a precise value for 2-oxabicyclo[2.1.1]hexane is not widely published, the strain energy for the parent bicyclo[2.1.1]hexane hydrocarbon is substantial, and the introduction of the ether linkage is expected to modulate this value. The high degree of strain is a key driver of reactivity in the synthesis of these scaffolds, often via strain-release cycloaddition reactions. rsc.orgnih.govrsc.org Understanding this strain is critical for predicting the thermodynamic stability of its derivatives and their propensity to undergo certain chemical transformations.
Comparative Computational Analysis of Bioisosteric Relationship with Aromatic Systems
One of the most significant applications of the 2-oxabicyclo[2.1.1]hexane scaffold is its role as a saturated, three-dimensional bioisostere for ortho- and meta-substituted phenyl rings. researchgate.netbeilstein-journals.orgenamine.netresearchgate.net Computational "exit vector analysis" has been the primary tool used to rationalize this relationship by comparing the key geometric parameters that define the spatial orientation of substituents. beilstein-journals.orgnih.gov This analysis, supported by X-ray crystallography, quantifies the distances and angles between the points of attachment on the scaffold and compares them to those of a planar benzene (B151609) ring. nih.govchemrxiv.org
Comparison with Ortho-Substituted Benzene
Interactive Table 1: Geometric Parameter Comparison for Ortho-Benzene Bioisosteres
| Parameter | Definition | 2-Oxabicyclo[2.1.1]hexane | Ortho-Phenyl Ring |
| r | Distance between scaffold carbons bearing substituents | ~1.56–1.57 Å | ~1.38–1.44 Å |
| d | Distance between substituent atoms | ~3.6 Å | ~3.0–3.1 Å |
| φ1, φ2 | Angles between substituent vector and scaffold C-C bond | Very similar to ortho-phenyl | Reference angles |
| θ | Dihedral angle between substituent vectors | ||
| Data sourced from crystallographic and computational analyses. nih.govchemrxiv.orgresearchgate.net |
Comparison with Meta-Substituted Benzene
The 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane has been investigated as a bioisostere for the meta-substituted phenyl ring. beilstein-journals.orgnih.gov The exit vector analysis here shows a different geometric relationship compared to the ortho-mimic. While the distances between the substituent attachment points are reasonably close, the angles diverge more significantly, creating a distinct spatial arrangement. This makes the 1,4-disubstituted scaffold a unique structural motif that occupies a novel area of chemical space, yet one that can still effectively replace a meta-phenyl ring in certain bioactive compounds. beilstein-journals.orgnih.gov
Interactive Table 2: Geometric Parameter Comparison for Meta-Benzene Bioisosteres
| Parameter | 1,4-(2-Oxabicyclo[2.1.1]hexane) | Meta-Phenyl Ring | Observation |
| r (Scaffold C-C Distance) | Slightly smaller | Reference | High similarity |
| d (Substituent Distance) | Slightly smaller | Reference | High similarity |
| φ1 (Substituent Angle) | ~30° larger | Reference | Significant angular difference |
| Data sourced from exit vector analysis. beilstein-journals.orgnih.gov |
These computational analyses demonstrate that the 2-oxabicyclo[2.1.1]hexane scaffold is not merely a placeholder for an aromatic ring but a sophisticated structural mimic. Its rigid, three-dimensional geometry allows it to project substituents into spatial regions that effectively replicate the vectors of ortho- and meta-phenyl rings, providing a powerful and validated strategy for "escaping flatland" in modern drug design. nih.gov
Applications of 2 Oxabicyclo 2.1.1 Hexanes in Bioactive Compound Design
Strategic Use as Saturated Bioisosteres in Medicinal Chemistry
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) motif is a bridged, saturated heterocycle that serves as a rigid replacement for planar aromatic systems like the phenyl ring. rsc.org In drug design, replacing aromatic rings with saturated bioisosteres can lead to significant improvements in a compound's profile, including enhanced solubility, better metabolic stability, and novel structural novelty. researchgate.netnih.gov The 2-oxa-BCH scaffold is particularly valuable as a bioisostere for ortho- and meta-substituted benzenes, mimicking the spatial arrangement of substituents while introducing beneficial three-dimensionality. nih.govresearchgate.net
The core design principle behind using 2-oxabicyclo[2.1.1]hexanes lies in their geometric similarity to substituted phenyl rings. researchgate.netscienceopen.com Crystallographic analysis confirms that the distances and angles between substituent exit vectors on the 2-oxa-BCH core closely resemble those of ortho- and meta-substituted benzenes. researchgate.netchemrxiv.org This structural mimicry allows the scaffold to maintain the necessary orientation for biological activity.
A key feature of the 2-oxa-BCH scaffold is the incorporation of an oxygen atom into the bicyclic core. nih.gov This strategic insertion of a heteroatom is a deliberate design choice to modulate physicochemical properties. nih.gov The oxygen atom can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility and reduced lipophilicity compared to its carbocyclic analogue, bicyclo[2.1.1]hexane, and the original phenyl ring. rsc.orgchemrxiv.org By decreasing lipophilicity, this scaffold helps address issues often associated with compounds containing multiple aromatic rings, such as poor solubility and high metabolic turnover. nih.gov
A primary driver for employing 2-oxabicyclo[2.1.1]hexanes is their significant positive impact on aqueous solubility. nih.gov The replacement of a planar, hydrophobic phenyl ring with the more polar, C(sp3)-rich 2-oxa-BCH scaffold consistently leads to enhanced solubility. rsc.orgresearchgate.net For instance, when the ortho-substituted phenyl ring in the fungicide Fluxapyroxad (B1673505) was replaced with a 2-oxa-BCH core, the aqueous solubility increased six-fold. nih.gov A similar and even more dramatic effect was observed with Boscalid (B143098), where the analogue's solubility increased by more than tenfold. chemrxiv.orgnih.gov
The effect on metabolic stability can also be favorable. While aromatic rings are often sites of metabolic attack by cytochrome P450 enzymes, the saturated nature of the 2-oxa-BCH core can block these metabolic pathways, thereby increasing the compound's half-life. researchgate.netrsc.org However, the impact on metabolic stability can be variable depending on the specific parent molecule and its interactions with metabolic enzymes. chemrxiv.org For example, in the case of the drug Lomitapide (B243), the incorporation of the 2-oxa-BCH core improved metabolic stability. chemrxiv.org
The successful application of a bioisostere depends on its ability to retain or improve biological potency. The 2-oxabicyclo[2.1.1]hexane scaffold maintains the critical geometry of the original phenyl ring, allowing the key functional groups to adopt the correct spatial orientation for effective receptor binding. researchgate.netscienceopen.com
Furthermore, the ether oxygen in the scaffold can serve as an additional hydrogen bond acceptor, potentially forming new, favorable interactions with the biological target that were not possible with the original phenyl ring. chemrxiv.org This can help to maintain or even enhance binding affinity. In studies involving the fungicides Fluxapyroxad and Boscalid, their 2-oxa-BCH analogues retained antifungal activity comparable to the parent compounds, demonstrating that the bioisosteric replacement was successful in preserving the molecule's biological function. researchgate.netscienceopen.comnih.gov
Application in Agrochemical Development
The development of novel agrochemicals benefits significantly from the introduction of saturated bioisosteres like 2-oxabicyclo[2.1.1]hexanes. enamine.netresearchgate.net In this sector, improving physicochemical properties such as water solubility can enhance the formulation and efficacy of a product, while increased metabolic stability can lead to longer-lasting effects. researchgate.net
The most prominent examples of this application are the modifications of the commercial fungicides Fluxapyroxad and Boscalid. researchgate.netscienceopen.comnih.gov Researchers replaced the ortho-substituted phenyl rings in these compounds with a 2-oxa-BCH scaffold. researchgate.net The resulting analogues not only showed dramatically improved water solubility and reduced lipophilicity but, crucially, they retained their potent antifungal activity against pathogens like Fusarium oxysporum. researchgate.netchemrxiv.org These findings underscore the potential of 2-oxa-BCHs to generate new, patentable agrochemicals with superior properties. researchgate.netresearchgate.net
Integration into Established Drug and Agrochemical Structures
The 2-oxabicyclo[2.1.1]hexane core has been successfully incorporated into a variety of established drug and agrochemical structures to validate its utility as a benzene (B151609) bioisostere. enamine.netnih.govresearchgate.net This strategy has been applied to agrochemicals like Fluxapyroxad, Bixafen, and Boscalid, and to drugs such as Lomitapide and Sonidegib. researchgate.net
The primary goals of these integrations are to improve solubility, reduce lipophilicity, and enhance metabolic stability while preserving bioactivity. The data from these studies consistently show a reduction in lipophilicity (logP and logD) and a significant increase in aqueous solubility. researchgate.netresearchgate.net For example, replacing the phenyl ring in Fluxapyroxad with a 2-oxa-BCH moiety increased its kinetic solubility from 25 µM to 155 µM and reduced its logD from 3.5 to 2.8. chemrxiv.org Similarly, for Boscalid, the solubility rose from 11 µM to 152 µM, and the logD decreased from 3.6 to 2.7. chemrxiv.org These results provide strong evidence for the effectiveness of 2-oxabicyclo[2.1.1]hexane as a tool for optimizing lead compounds in both medicinal and agrochemical discovery projects. researchgate.netnih.gov
Interactive Data Table: Physicochemical Properties of Bioactive Compounds and their 2-Oxa-BCH Analogues
| Parent Compound | Analogue Type | Kinetic Solubility (µM) | clogP | logD (7.4) | Intrinsic Clearance (CIint) (µl min⁻¹ mg⁻¹) |
| Fluxapyroxad | Phenyl | 25 | 3.0 | 3.5 | 102 |
| 2-oxa-BCH | 155 | 2.0 | 2.8 | 97 | |
| Boscalid | Phenyl | 11 | 3.6 | 3.6 | 134 |
| 2-oxa-BCH | 152 | 2.6 | 2.7 | 118 | |
| Lomitapide | Phenyl | <1 | 8.8 | >4.5 | 18 |
| 2-oxa-BCH | <1 | 7.4 | >4.5 | 5 | |
| Phthalylsulfathiazole | Phenyl | 170 | 1.8 | <1 | <5 |
| 2-oxa-BCH | 158 | 0.9 | <1 | <5 |
Data sourced from studies on bioisosteric replacement. researchgate.netchemrxiv.org
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Pathways to Substituted 2-Oxabicyclo[2.1.1]hexanes
The synthesis of 2-oxabicyclo[2.1.1]hexanes has traditionally been approached through classical photochemical [2+2] cycloaddition reactions. rsc.org However, these methods often face limitations regarding substrate scope and functional group tolerance. rsc.org Recent research has focused on developing more versatile and efficient synthetic strategies.
A significant advancement involves the use of visible-light-induced triplet energy transfer catalysis. nih.gov This method allows for the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes from readily available benzoylformate esters and bicyclo[1.1.0]butanes in a single step. nih.govacs.org The reaction is proposed to proceed through a formal [2π + 2σ] photocycloaddition, followed by a C-H abstraction and aryl group migration sequence. nih.gov This strategy has proven effective for a diverse range of (hetero)aryl groups, providing access to previously inaccessible bicyclic molecules. nih.gov
Another innovative approach is the photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, which is enabled by cobalt catalysis under visible light irradiation. rsc.orgrsc.org This method is characterized by its broad substrate scope and tolerance for various functional groups, proceeding under mild conditions to produce a diverse library of 2-oxabicyclo[2.1.1]hexanes in good to excellent yields. rsc.org The key to this process is the cobalt-promoted oxidation of bicyclo[1.1.0]butanes to generate radical cation intermediates that readily react with aldehydes. rsc.orgrsc.org
Furthermore, a cascade reaction combining nucleophilic phosphine (B1218219) catalysis and energy transfer catalysis has been developed for the rapid construction of structurally diverse 2-oxabicyclo[2.1.1]hexanes from simple allyl alcohols and electron-poor arylalkynes. nih.govrsc.org This atom-economical approach allows for the substitution of every position on the scaffold with various functional handles, including those relevant to medicinal chemistry like protected amines, esters, and heterocycles. nih.gov
Other notable methods include a practical route using blue-light-mediated [2+2] photocycloaddition chemistry from simple starting materials in just three steps. acs.org Additionally, an iodocyclization reaction has been developed as a general and practical approach to 2-oxabicyclo[2.1.1]hexanes with two and three exit vectors, which are useful as building blocks in medicinal chemistry. nih.govenamine.net
Table 1: Comparison of Novel Synthetic Pathways to Substituted 2-Oxabicyclo[2.1.1]hexanes
| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Visible-Light-Induced Energy Transfer | Benzoylformate esters, Bicyclo[1.1.0]butanes | Visible light, Triplet energy transfer catalyst | Single-step synthesis of polysubstituted derivatives; (Hetero)aryl group migration. | nih.gov |
| Cobalt-Enhanced Photocatalysis | Bicyclo[1.1.0]butanes, Aldehydes | Visible light, Cobalt catalyst | Broad substrate scope and functional group tolerance; Mild reaction conditions. | rsc.orgrsc.org |
| Phosphine and Energy Transfer Catalysis | Allyl alcohols, Electron-poor arylalkynes | Phosphine catalyst, Energy transfer catalyst | High atom economy; Access to diverse substitution patterns from commercial starting materials. | nih.gov |
| Blue-Light-Mediated [2+2] Photocycloaddition | Simple feedstock materials | Blue light | Quick and practical three-step route. | acs.org |
| Iodocyclization | Alkenyl alcohols | Molecular iodine | General approach for derivatives with multiple exit vectors. | nih.govenamine.net |
Exploration of Chiral 2-Oxabicyclo[2.1.1]hexanes in Asymmetric Synthesis
Research into the asymmetric synthesis of related bridged bicyclic systems, such as 1,5-disubstituted bicyclo[2.1.1]hexanes, highlights the importance of stereocontrol. chemrxiv.org Enantioselective catalytic strategies, for instance, a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition, have been developed to produce enantioenriched bicyclo[2.1.1]hexanes. chemrxiv.org These chiral scaffolds have been incorporated into analogues of marketed drugs, and studies have shown that the biological activity of the two enantiomers can be vastly different. chemrxiv.org
Although specific examples for the catalytic asymmetric synthesis of 2-oxabicyclo[2.1.1]hexanes are still emerging, the principles demonstrated for analogous scaffolds are highly relevant. The development of chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of the key cycloaddition reactions is a primary focus. The successful enantioselective synthesis of the closely related 2-azabicyclo[2.1.1]hexanes via [2π+2σ] cycloaddition between bicyclobutanes and imines using copper catalysts with chiral ligands showcases a promising direction for future research in the oxa-series as well. thieme-connect.de The synthesis of enantiopure 2-oxabicyclo[2.1.1]hexanes will be essential for their full potential to be realized in asymmetric synthesis and medicinal chemistry.
Investigation of Diverse Biological Applications Beyond Bioisosterism
The primary driver for the interest in 2-oxabicyclo[2.1.1]hexanes has been their role as bioisosteres for the ortho-substituted phenyl ring. nih.govresearchgate.net This substitution has been shown to improve key drug-like properties. For instance, replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety in the agrochemicals fluxapyroxad (B1673505) and boscalid (B143098) led to a dramatic improvement in water solubility and a reduction in lipophilicity, while importantly retaining their antifungal bioactivity. nih.govresearchgate.netresearchgate.net Similar benefits of improved metabolic stability and solubility have been observed when this scaffold was incorporated into analogues of the drugs lomitapide (B243) and phthalylsulfathiazole. researchgate.net
However, the utility of the 2-oxabicyclo[2.1.1]hexane scaffold may extend beyond simple bioisosteric replacement. The rigid, three-dimensional structure can be used to orient substituents in precise spatial arrangements, which could lead to novel interactions with biological targets. The ether oxygen atom within the bicyclic system can also serve as an additional hydrogen bond acceptor, potentially enhancing binding affinity to receptors. nih.gov
A recent study on an IRAK4 inhibitor for central nervous system applications found that a 2-oxabicyclo[2.1.1]hexane-containing analogue not only showed improved microsomal stability and lower efflux but also outperformed conventional ether substituents in terms of potency. rsc.org This suggests that the scaffold can contribute directly to the pharmacophore and is not just a passive linker. Furthermore, the pharmacological activity of certain 2-oxa-BCH derivatives has been investigated, with docking studies suggesting potential binding modes in targets like the kappa-opioid receptor (KOR). rsc.org These findings encourage a broader investigation into the diverse biological activities of this scaffold, exploring its potential in various therapeutic areas beyond the initial concept of bioisosterism.
Table 2: Physicochemical and Biological Effects of Phenyl Ring to 2-Oxabicyclo[2.1.1]hexane Replacement
| Parent Compound | Property Measured | Observation upon Replacement | Reference |
|---|---|---|---|
| Fluxapyroxad | Water Solubility | Increased by six times. | chemrxiv.org |
| Boscalid | Lipophilicity (logD) | Reduced. | chemrxiv.org |
| Boscalid | Metabolic Stability (CI int) | Increased (clearance decreased). | researchgate.net |
| Lomitapide | Metabolic Stability (CI int) | Slightly decreased but better than the all-carbon bicyclo[2.1.1]hexane analogue. | researchgate.net |
| IRAK4 Inhibitor | Potency | Outperformed conventional ether substituents. | rsc.org |
| Phthalylsulfathiazole | Metabolic Stability | Remained metabolically stable. | researchgate.net |
Advancements in Computational Design and Prediction for 2-Oxabicyclo[2.1.1]hexanes
Computational methods are playing an increasingly important role in understanding and predicting the properties of novel molecular scaffolds. For 2-oxabicyclo[2.1.1]hexanes, computational studies have been instrumental in validating their use as bioisosteres. Crystallographic analysis, combined with computational tools like exit vector plots, has been used to compare the geometric parameters (bond distances and angles between substituents) of the 2-oxabicyclo[2.1.1]hexane core with those of the ortho-substituted phenyl ring. nih.gov These analyses have revealed a high degree of geometric similarity, providing a rational basis for their bioisosteric relationship. nih.govresearchgate.net
Density Functional Theory (DFT) studies have been employed to investigate the mechanism of synthetic reactions, such as the photocatalytic cycloadditions used to form the bicyclic core. chemrxiv.org These calculations help in understanding the electronic nature of the transition states and intermediates, which is crucial for optimizing reaction conditions and designing new catalysts. chemrxiv.org
Looking forward, computational design will be vital for exploring the full potential of the 2-oxabicyclo[2.1.1]hexane scaffold. Molecular docking and dynamics simulations can be used to predict how these rigid scaffolds will orient within the binding sites of various enzymes and receptors. This can guide the design of new derivatives with enhanced potency and selectivity. Furthermore, in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties can help prioritize the synthesis of compounds with favorable drug-like characteristics, such as improved solubility and metabolic stability. As more experimental data on the biological activity and physicochemical properties of 2-oxabicyclo[2.1.1]hexane-containing molecules become available, these can be used to train machine learning models for more accurate property prediction, further accelerating the discovery of new therapeutic agents based on this promising scaffold.
Q & A
Q. What are the primary synthetic routes for 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde?
The compound is synthesized via two key methodologies:
- Iodocyclization : A general approach to generate 2-oxabicyclo[2.1.1]hexanes with two or three exit vectors. This method tolerates diverse substrates, including aliphatic ketones, aldehydes, and mono-substituted enol ethers .
- [2+2] Photocycloaddition : A blue-light-mediated reaction using bicyclobutanes to construct the bicyclic scaffold efficiently in three steps from feedstock materials . Both methods yield building blocks suitable for medicinal chemistry applications.
Q. How is the bioisosteric potential of 2-oxabicyclo[2.1.1]hexane validated against benzene rings?
Validation involves:
- Crystallographic Analysis : Structural comparisons show that 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes occupy distinct chemical spaces, mimicking both meta- and ortho-substituted benzenes geometrically .
- Biological Assays : Replacing benzene rings in drugs (e.g., Sonidegib) and agrochemicals (e.g., fluxapyroxad) with this scaffold retains or enhances bioactivity while improving water solubility by 10–100× .
Q. What physicochemical improvements are observed when using this scaffold in drug design?
Substitution of aromatic rings with this compound:
- Increases Water Solubility : Due to reduced lipophilicity (e.g., fluxapyroxad derivatives showed 100× higher solubility) .
- Modulates Metabolic Stability : Effects vary; some analogues exhibit enhanced stability, while others require further optimization .
Q. Which characterization techniques are critical for confirming scaffold integrity?
- X-ray Crystallography : Validates geometric alignment with benzene bioisosteres .
- NMR Spectroscopy : Confirms regioselectivity and substitution patterns, particularly for derivatives with multiple exit vectors .
- Chromatographic Purity Analysis : Essential for ensuring suitability in biological assays .
Q. How does this scaffold address limitations of traditional aromatic systems?
- Reduced Planarity : Mitigates π-stacking interactions, potentially lowering off-target effects.
- Improved Synthetic Flexibility : Exit vectors enable diverse functionalization for SAR studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of 2-oxabicyclo[2.1.1]hexane derivatives?
- Substrate Scope Expansion : Prioritize aldehydes/ketones with electron-withdrawing groups to enhance cyclization efficiency .
- Photoreactor Design : For [2+2] cycloadditions, optimize light intensity and wavelength (e.g., 450 nm blue LED) to reduce side reactions .
- Catalyst Screening : Explore Lewis acids to improve yields in iodocyclization (reported yields: 50–85%) .
Q. How to resolve contradictions between improved solubility and variable metabolic stability in analogues?
- Structure–Metabolism Relationships (SMR) : Introduce polar groups (e.g., -OH, -NH2) at non-critical positions to enhance Phase II metabolism resistance .
- In Silico Profiling : Use molecular docking to predict CYP450 interactions and guide scaffold modifications .
Q. What experimental designs validate 2-oxabicyclo[2.1.1]hexane as a superior bioisostere to other saturated systems?
- Matched Pair Analysis : Compare ADME/PK properties of benzene-, cubane-, and 2-oxabicyclo[2.1.1]hexane-containing analogues .
- Free-Wilson Analysis : Quantify contributions of the scaffold to bioactivity in lead optimization .
Q. How do exit vectors influence the scaffold’s utility in fragment-based drug discovery?
Q. What mechanistic insights explain the regioselectivity of [2+2] cycloadditions in scaffold synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
